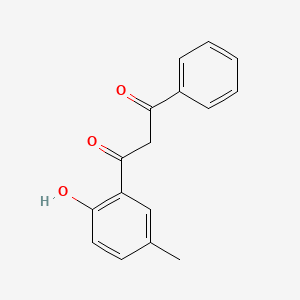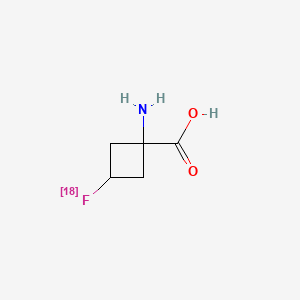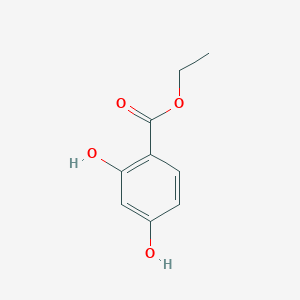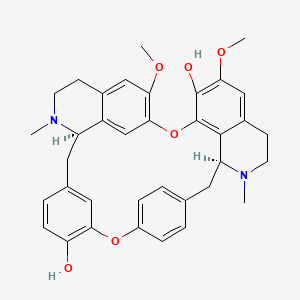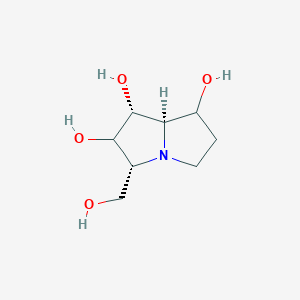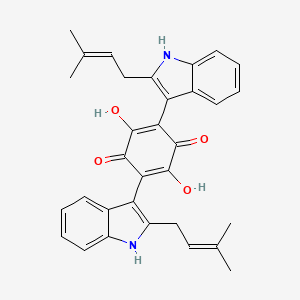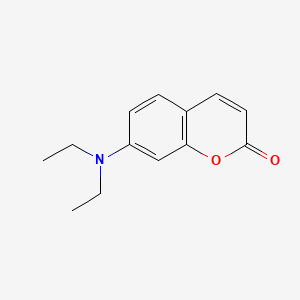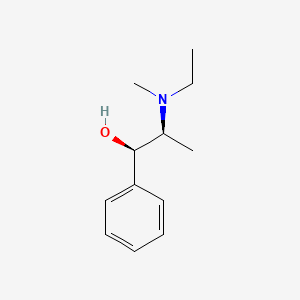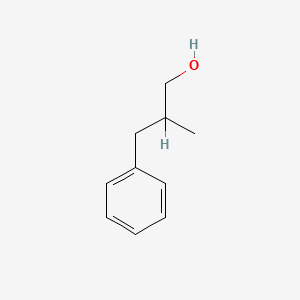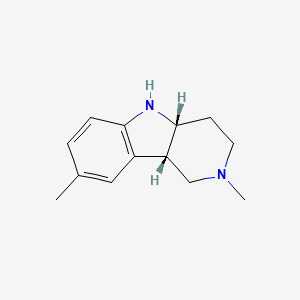
Stobadine
概要
説明
ストバジンは、強力な抗酸化作用で知られるピリドインドール誘導体です。 ストバジンは1983年に初めて合成され、それ以来、活性酸素種を消去し、酸化ストレスから組織を保護する能力について広く研究されています 。 ストバジンはインドールと構造的に関連しており、フェノール系抗酸化剤トロロックスと比較されています .
科学的研究の応用
Stobadine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.
Biology: Investigated for its protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications in conditions involving oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Industry: Utilized in the development of antioxidant formulations for various industrial applications.
作用機序
ストバジンは、主にその抗酸化活性を通じてその効果を発揮します。 ストバジンは活性酸素種を消去し、細胞成分への酸化損傷を防ぎます。 ストバジンの分子標的は、電子を供与することによって中和する活性酸素種とフリーラジカルです。 この作用は、細胞の完全性を維持し、酸化ストレス誘発性の損傷を防ぐのに役立ちます .
生化学分析
Biochemical Properties
Stobadine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit lipid peroxidation and scavenge free radicals, thereby protecting cellular components from oxidative damage. This compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant effects .
Cellular Effects
This compound exerts a range of effects on different cell types and cellular processes. It has been demonstrated to protect neuronal cells from oxidative stress-induced apoptosis, thereby preserving cell function and viability. Additionally, this compound influences cell signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes. This modulation of gene expression helps in maintaining cellular redox balance and preventing oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). This compound binds to free radicals, neutralizing them and preventing them from causing cellular damage. Furthermore, this compound inhibits the activity of enzymes involved in ROS production, such as NADPH oxidase, thereby reducing oxidative stress. It also upregulates the expression of antioxidant enzymes, enhancing the cell’s defense mechanisms against oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not undergo significant degradation under standard laboratory conditions. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress. The efficacy of this compound may decrease over time due to potential interactions with other biomolecules in the cellular environment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits potent antioxidant effects without causing any adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no further benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites. These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine. This compound’s metabolism can influence its bioavailability and efficacy, as well as its potential for drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic anion-transporting polypeptides (OATPs). Once inside the cell, this compound can accumulate in specific compartments, such as the mitochondria, where it exerts its antioxidant effects. The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress and antioxidant defense. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific cellular compartments. The localization of this compound within cells is essential for its ability to protect against oxidative damage and maintain cellular homeostasis .
準備方法
合成経路と反応条件
合成は、適切な前駆体を制御された条件下で環化させてピリドインドールコアを形成することで行われます 。 反応条件には通常、エタノールやメタノールなどの溶媒の使用と、環化プロセスを促進するための触媒が含まれます。
工業的生産方法
工業的生産では、ストバジンはしばしば、反応条件が収率と純度のために最適化されている大型反応器で合成されます。 このプロセスには、高純度の出発原料と厳格な品質管理対策の使用が含まれ、最終製品の一貫性を確保します .
化学反応解析
反応の種類
ストバジンは、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: ストバジンは、さまざまな酸化生成物を形成するために酸化することができます。 この反応は、過酸化水素などの酸化剤によって促進されることがよくあります。
還元: ストバジンの還元反応は、還元された誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤.
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ストバジンの酸化は、さまざまな酸化誘導体の形成につながる可能性があり、一方、置換反応は、さまざまな置換ピリドインドール化合物を生成する可能性があります .
科学研究アプリケーション
ストバジンは、次のものを含む幅広い科学研究アプリケーションを持っています。
化学: 抗酸化メカニズムとフリーラジカルスカベンジングを研究するためのモデル化合物として使用されます。
生物学: 生物系における酸化ストレスに対する保護効果について調査されています。
医学: 神経変性疾患や心血管疾患などの酸化ストレスを伴う状態における潜在的な治療用途について検討されています。
化学反応の分析
Types of Reactions
Stobadine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products. This reaction is often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions of this compound can lead to the formation of reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted pyridoindole compounds .
類似化合物との比較
ストバジンは、次のような他の抗酸化剤と比較されることがよくあります。
トロロックス: ビタミンEの水溶性アナログで、強力な抗酸化作用で知られています。
セムチレスタット: 抗酸化作用とアルドース還元酵素阻害作用を持つトリアジノインドール誘導体。
エパルレスタット: 糖尿病性合併症の臨床で使用されているアルドース還元酵素阻害剤.
ユニークさ
ストバジンのユニークさは、抗酸化剤と神経保護剤の両方の役割を果たすことにあります。 ストバジンは、幅広い活性酸素種を消去する能力と構造安定性により、研究および治療用途に貴重な化合物となります .
特性
IUPAC Name |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3/t11-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJQCYXRNNCURD-DGCLKSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201338826 | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85202-17-1 | |
| Record name | Stobadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085202171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,9bS)-2,8-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201338826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | STOBADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9NJ6MT0AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Stobadine?
A1: this compound primarily functions as an antioxidant. Its main mechanism of action involves scavenging reactive oxygen species (ROS), including peroxyl radicals and alkoxyl radicals. [, , , , ]
Q2: Does this compound interact directly with any enzymes or receptors?
A2: While this compound's primary action is through ROS scavenging, research suggests interactions with specific enzymes and receptors. Studies have shown that this compound can inhibit voltage-operated ion channels, including sodium, potassium, and calcium channels in rat sensory neurons. [] Additionally, this compound can modulate human neutrophil functionality, particularly by inhibiting superoxide generation and myeloperoxidase release induced by receptor-specific stimuli like fMLP and opsonized zymosan. [] It also interacts with cytochrome P450 in rat liver microsomes, potentially stimulating its oxidase function. []
Q3: What are the downstream effects of this compound's antioxidant activity?
A3: this compound's antioxidant activity leads to several beneficial downstream effects. It can:
- Protect against oxidative damage: This includes protection of lipids, proteins, and DNA in various tissues like the heart, brain, kidneys, and liver. [, , , , ]
- Improve vascular function: this compound can attenuate vascular dysfunction by preserving endothelial function and reducing vasoconstriction. [, ]
- Reduce inflammation: By scavenging ROS, this compound can indirectly reduce the inflammatory response. [, ]
- Modulate cellular signaling: this compound can interfere with signaling pathways involved in inflammation and oxidative stress. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C14H18N2 and its molecular weight is 214.31 g/mol. [, ]
Q5: Is there any information available about the spectroscopic data of this compound?
A5: Yes, studies using pulse radiolysis with optical detection showed that one-electron oxidation of this compound generates a radical cation with absorbance maxima at 280 and 445 nm. This radical cation deprotonates to form a nitrogen-centered radical with absorbance maxima at 275, 335, and 410 nm. []
Q6: How do structural modifications of this compound affect its antioxidant activity?
A6: Research suggests that modifications to the this compound structure can significantly impact its antioxidant activity. For instance, dehydrothis compound, a derivative with an aromatized pyridoindole skeleton, exhibits reduced antioxidant activity compared to this compound. [] Furthermore, N-acetylation of the indolic nitrogen in this compound completely abolishes its radical scavenging capacity. [] These findings highlight the importance of the indolic nitrogen center for this compound's antioxidant action. [] A study comparing this compound with its low-basicity derivative, SMe1EC2, found that SMe1EC2 exhibited higher antioxidant activity, potentially due to both improved intrinsic free radical scavenging and better bioavailability. []
Q7: What is known about the stability of this compound in different formulations?
A7: One study examined the bioavailability and pharmacokinetics of two different oral this compound dipalmitate formulations in dogs. Results indicated bioequivalence between the two formulations, suggesting consistent absorption rates despite technological differences. [] Further research is needed to comprehensively understand the stability of this compound under various conditions.
Q8: Are there any specific formulation strategies used to enhance this compound's bioavailability?
A8: While the provided research doesn't explicitly detail formulation strategies for this compound, studies mention the use of dipalmitate salt (DP 1031) for oral administration. [] This suggests that employing prodrug strategies, like using the dipalmitate ester, might be employed to potentially enhance its bioavailability.
Q9: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A9: Studies in rabbits demonstrated that this compound crosses the placental barrier, particularly accumulating in the fetal brain and heart during late gestation. [] Research on rats revealed that this compound is metabolized in the liver, primarily by microsomal enzymes. Two main metabolites have been identified: N-desmethyl this compound and this compound N-oxide, which exists as two stereoisomers. [, ] Further research is necessary to fully elucidate this compound's ADME profile in other species, including humans.
Q10: What evidence supports this compound's in vivo activity and efficacy?
A10: Numerous animal studies highlight this compound's in vivo efficacy in various models:
- Diabetic complications: In diabetic rats, this compound attenuated albuminuria, enzymuria, kidney lipid peroxidation, and matrix collagen cross-linking. [] It also improved NCV deficits and protected against oxidative damage in various tissues. [, , ]
- Ischemia-reperfusion injury: this compound demonstrated protective effects against ischemia-reperfusion injury in various organs, including the heart, brain, kidneys, and intestines. [, , , , ]
- Other models: this compound exhibited protective effects against alloxan-induced hyperglycemia and lipid peroxidation. [, ] It also showed efficacy in reducing gastric mucosal injury and attenuating behavioral changes in stressed mice. [, ]
Q11: What in vitro models have been used to study this compound's effects?
A11: Several in vitro models have been employed to investigate this compound's mechanism of action and potential therapeutic benefits:
- Liposome peroxidation: this compound effectively inhibited lipid peroxidation induced by cumene hydroperoxide and copper ions in liposomal models. [, ]
- Cell-free systems: this compound demonstrated its free radical scavenging capabilities by inhibiting AAPH-induced oxidation in cell-free systems. []
- Isolated cells: Studies utilizing isolated human neutrophils revealed this compound's ability to inhibit superoxide generation and myeloperoxidase release induced by various stimuli. [, , ] Further research using isolated cells and tissues could provide more detailed insights into its cellular and molecular targets.
Q12: Have any clinical trials been conducted with this compound?
A12: While the provided research indicates this compound has progressed to Phase 2 clinical trials [], specific details about these trials are not included.
Q13: What analytical techniques have been used to study this compound?
A13: Various analytical methods have been employed in this compound research:
- Spectrophotometry: Used to monitor conjugated diene formation in lipid peroxidation studies and to analyze this compound's interaction with stable free radicals like DPPH. [, , , ]
- Chromatography: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) were utilized for separating and identifying this compound and its metabolites. [, ]
- Mass spectrometry: Employed in conjunction with liquid chromatography (LC-MS/MS) to quantify this compound levels in human plasma. []
- Chemiluminescence: Used to assess the production of reactive oxygen species (ROS) in various biological samples. [, , ]
- Enzyme assays: Various enzyme activities, including superoxide dismutase, glutathione peroxidase, catalase, and N-acetyl-β-D-glucosaminidase, were measured to assess oxidative stress and tissue damage. [, , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


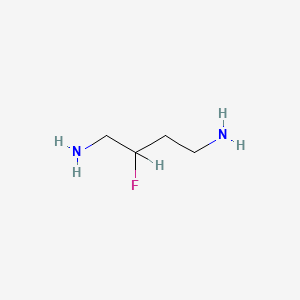

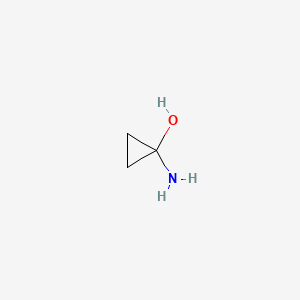
![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
